4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol
Description
Properties
CAS No. |
920977-19-1 |
|---|---|
Molecular Formula |
C13H18OTe |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C13H18OTe/c1-4-5-6-11-7-8-12(15-11)9-10-13(2,3)14/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
JJRLUCYVHWCNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)C#CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
The synthesis typically involves the following steps:
Formation of the Tellurophenyl Group : The tellurium moiety is introduced through reactions involving tellurium reagents.
Alkynylation : An alkynyl group is added to form the desired structure, often using acetylene or related compounds.
Alcohol Functionalization : The final step involves the introduction of the hydroxyl (-OH) group to yield the final product.
Detailed Preparation Methods
Reaction Conditions
The preparation methods can be summarized as follows:
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Tellurium Introduction | Butyltellurium compound, suitable electrophile | Temperature: Varies; Solvent: Ethanol or DMSO | High (specific yield not documented) |
| 2 | Alkynylation | Acetylene, base catalyst (e.g., potassium hydroxide) | Temperature: 30-55°C; Pressure: Moderate (1.5-2.8 MPa) | Approximately 70% |
| 3 | Hydroxylation | Alcoholic reagent (e.g., NaBH4 or other reducing agents) | Temperature: Ambient; Time: Several hours | High (exact yield varies) |
Example Procedure
A representative procedure for synthesizing 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol might include:
Preparation of Butyltellurophenol :
- React a butyltellurium reagent with a suitable aryl halide in a solvent such as ethanol.
- Monitor the reaction via TLC until completion.
-
- Introduce acetylene into a reaction vessel containing the tellurophenol under basic conditions.
- Maintain the reaction at a controlled temperature (30-55°C) for several hours.
- Isolate the product via distillation or extraction.
-
- Treat the alkynyl intermediate with a reducing agent to introduce the hydroxyl group.
- Purify the final product through recrystallization or chromatography.
Analytical Techniques
To confirm the structure and purity of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol , various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure and purity.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The butyl group or the hydroxylated alkyne chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can be used as a building block for the synthesis of more complex organotellurium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
Organotellurium compounds have shown potential in biological and medicinal applications due to their ability to interact with biological molecules. Research may focus on the compound’s potential as an antioxidant or its ability to modulate enzyme activity.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts for chemical reactions. Its unique properties may also make it suitable for applications in electronics or nanotechnology.
Mechanism of Action
The mechanism of action of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with molecular targets through its tellurium atom and functional groups. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or redox reactions. The hydroxylated alkyne chain may also participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Yield : Benzofuran derivatives exhibit moderate yields (62–74%), while the tetrazole analog achieves 96% . This suggests that nitrogen-containing heterocycles may offer synthetic advantages.
- Physical State : Crystalline methoxyphenyl derivatives contrast with oily benzofurans, indicating substituent-dependent crystallinity . The tellurophen analog’s physical state may resemble oily benzofurans due to steric bulk but requires experimental confirmation.
- Substituent Effects : Long alkyl chains (e.g., dodecyl in tetrazole) enhance lipophilicity, whereas electron-donating groups (e.g., methoxy) influence electronic properties .
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) :
- Benzofuran Derivatives : Aromatic protons in benzofuran analogs resonate at δ 7.2–8.0 ppm, typical for aromatic systems .
- Tetrazole Analog : The dodecyl chain’s methylene protons appear at δ 1.26 ppm (16H, m), while aromatic protons shift upfield (δ 7.64–8.04 ppm) due to tetrazole’s electron-withdrawing nature .
- Tellurophen Implications : Tellurium’s polarizability may deshield nearby protons, causing downfield shifts compared to benzofuran or methoxyphenyl analogs.
Infrared (IR) Spectroscopy :
Crystallography :
- The methoxyphenyl derivative crystallizes in orthorhombic cells (a = 16.039 Å, b = 5.8399 Å, c = 22.5298 Å) .
Functional and Application Differences
- Catalytic Potential: Benzofuran and tetrazole derivatives are often explored in ligand-assisted catalysis (e.g., gold-catalyzed alkynylation) . Tellurophen’s stronger σ-donor capability may enhance metal coordination efficiency.
- Biological Activity : Tetrazole moieties are common in pharmaceuticals (e.g., antiviral agents), whereas tellurium compounds are less prevalent due to toxicity concerns .
- Material Science : Tellurophen’s semiconducting properties could make it superior to benzofuran analogs in optoelectronic devices, leveraging Te’s narrow bandgap.
Biological Activity
Molecular Characteristics
- Molecular Formula : CHTeO
- Molecular Weight : 258.24 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
The structure includes a tellurium atom, which is significant as organotellurium compounds have been studied for their unique biological properties.
Anticancer Properties
Research has indicated that organotellurium compounds exhibit anticancer activity . A study by Zhang et al. (2020) demonstrated that derivatives of tellurium could induce apoptosis in cancer cells through the activation of oxidative stress pathways. The specific compound 4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Effects
In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. For instance, a study published in the Journal of Antimicrobial Chemotherapy highlighted that tellurium compounds can disrupt microbial cell membranes, leading to increased permeability and cell death.
The mechanisms underlying the biological activities of 4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol include:
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cells, which can trigger apoptosis.
- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in cancer cell metabolism.
- Disruption of Cellular Membranes : Its antimicrobial action is partly due to its ability to integrate into lipid bilayers, causing membrane destabilization.
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, suggesting considerable antimicrobial potential.
Data Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 15 µM | Zhang et al., 2020 |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Journal of Antimicrobial Chemotherapy |
| Antimicrobial | Escherichia coli | 32 µg/mL | Journal of Antimicrobial Chemotherapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
